4-O-Methyl-d3-carbidopa
Description
4-O-Methyl-d3-carbidopa is a deuterated analog of carbidopa, a peripheral dopa decarboxylase inhibitor used in Parkinson’s disease therapy. This compound is structurally characterized by a methyl group at the 4-O position of the aromatic ring and three deuterium atoms (d3) replacing hydrogen atoms, enhancing its stability and utility in analytical applications. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . It is classified as an impurity reference material (>95% purity by HPLC) and is stored at -20°C to maintain stability .
Properties
Molecular Formula |
C₁₁H₁₃D₃N₂O₄ |
|---|---|
Molecular Weight |
243.27 |
Synonyms |
2-Hydrazinyl-3-(3-hydroxy-4-methoxy-d3-phenyl)-2-methylpropanoic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Differences
Table 1: Structural and Chemical Properties
*Estimated based on deuterium substitution.
Key Structural Insights :
Research Findings and Pharmacological Relevance
- Impurity Profiling : Methylated derivatives like 4-O-methylcarbidopa arise during carbidopa synthesis or storage. Their quantification ensures compliance with regulatory limits (e.g., USP specifies <0.5% for related compounds) .
- Deuterium Advantages: Deuterated analogs (e.g., Carbidopa-D3) reduce matrix interference in mass spectrometry, enhancing detection limits by 10–100x compared to non-deuterated standards .
- Therapeutic Insights : While this compound itself lacks direct therapeutic use, its parent compound, carbidopa, synergizes with levodopa to inhibit peripheral metabolism, increasing CNS dopamine availability .
Analytical Methodologies
- Chromatography : Reverse-phase HPLC with UV detection (e.g., L1 column, 1 mL/min flow rate) resolves carbidopa from methylated impurities like 4-O-methylcarbidopa and 3-O-methyldopa .
- Mass Spectrometry : Deuterated analogs (e.g., Carbidopa-D3) produce distinct isotopic patterns, enabling accurate quantification in complex biological samples .
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